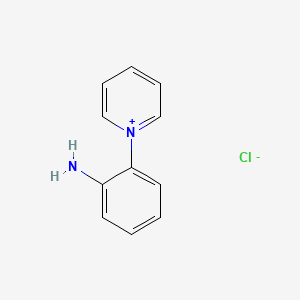

1-(2-Aminophenyl)pyridin-1-ium chloride

Description

1-(2-Aminophenyl)pyridin-1-ium chloride is a pyridinium-based ionic liquid characterized by a pyridinium cation substituted with a 2-aminophenyl group and a chloride anion. Pyridinium ionic liquids are known for their tunable properties, such as thermal stability, solubility, and antimicrobial efficacy, which are influenced by substituents on the aromatic ring and alkyl chain modifications .

Properties

Molecular Formula |

C11H11ClN2 |

|---|---|

Molecular Weight |

206.67 g/mol |

IUPAC Name |

2-pyridin-1-ium-1-ylaniline;chloride |

InChI |

InChI=1S/C11H11N2.ClH/c12-10-6-2-3-7-11(10)13-8-4-1-5-9-13;/h1-9H,12H2;1H/q+1;/p-1 |

InChI Key |

AEHWXYJJQLDEIM-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=[N+](C=C1)C2=CC=CC=C2N.[Cl-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Aminophenyl)pyridin-1-ium chloride typically involves the reaction of 2-aminopyridine with an appropriate halogenated benzene derivative under specific conditions . One common method includes the reaction of 2-aminopyridine with 2-chlorobenzene in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-(2-Aminophenyl)pyridin-1-ium chloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like DMF, methanol, or ethanol, and catalysts such as palladium or platinum . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Aminophenyl)pyridin-1-ium chloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Aminophenyl)pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The aminophenyl group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity . The pyridinium ring can also interact with enzymes and receptors, modulating their function . These interactions contribute to the compound’s biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Positional Isomerism: 2-Aminophenyl vs. 4-Aminophenyl

- 1-(4-Aminophenyl)pyridin-1-ium chloride (CAS 78427-26-6, similarity score: 0.86) differs in the position of the amino group (para vs. ortho). This positional isomerism may affect solubility and bioactivity. For instance, para-substituted derivatives often exhibit higher crystallinity, while ortho-substituted analogs may display enhanced steric effects, influencing binding to biological targets .

Alkyl Chain Modifications

- C12cmpCl, C14cmpCl, and C16cmpCl (N-alkyl-2-(pyridin-1-ium)acetamide chlorides) feature alkyl chains (C12–C16) instead of an aminophenyl group. These compounds demonstrate that increased hydrophobicity from longer alkyl chains correlates with stronger antimicrobial activity against bacteria like Staphylococcus aureus and Escherichia coli .

Functional Group Variations

- 1-(2-Oxopropyl)pyridin-1-ium chloride (Intermediate L) replaces the aminophenyl group with a ketone-functionalized alkyl chain.

- BOP-8 (1-(4-chlorobenzyl)-3-((6,7-dimethoxy-4-oxoquinazolin-3-yl)methyl)pyridin-1-ium chloride) incorporates a quinazolinone moiety, enabling dual inhibition of acetylcholinesterase (AChE, IC50 = 1.11 µM) and butyrylcholinesterase (BuChE), highlighting the impact of electron-withdrawing substituents on enzyme inhibition .

Key Findings:

- Antimicrobial Activity: Alanine-based pyridinium chlorides exhibit broad-spectrum antibacterial activity (MIC: 16–32 µg/mL), attributed to their peptide-like cationic structure disrupting bacterial membranes . The 2-aminophenyl group in the target compound may similarly enhance membrane interaction.

- Enzyme Inhibition : Electron-deficient aromatic systems (e.g., BOP-8 and C3) show superior AChE/BuChE inhibition due to stronger π-π stacking and hydrogen bonding with enzyme active sites .

- Antioxidant Capacity: Pyridinium derivatives with electron-donating groups (e.g., amino or hydroxyl) demonstrate radical scavenging activity, as seen in alanine-based analogs (>80% DPPH scavenging at 100 µg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.